2-(1-Hydroxyethyl)-4,5-dihydrothiazole

Reaction Kinetics Flavor Chemistry Thermal Stability

2-(1-Hydroxyethyl)-4,5-dihydrothiazole (HDT, CAS not specified, molecular formula C₅H₉NOS, molecular weight 131.196 g/mol) is a heterocyclic thiazoline derivative. It is chemically defined by its IUPAC Standard InChI: InChI=1S/C5H9NOS/c1-4(7)5-6-2-3-8-5/h4,7H,2-3H2,1H3.

Molecular Formula C5H9NOS
Molecular Weight 131.2 g/mol
Cat. No. B1254878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Hydroxyethyl)-4,5-dihydrothiazole
Synonyms2-(1-hydroxyethyl)-4,5-dihydrothiazole
Molecular FormulaC5H9NOS
Molecular Weight131.2 g/mol
Structural Identifiers
SMILESCC(C1=NCCS1)O
InChIInChI=1S/C5H9NOS/c1-4(7)5-6-2-3-8-5/h4,7H,2-3H2,1H3
InChIKeyIOZOUUUQYPXUAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Hydroxyethyl)-4,5-dihydrothiazole (HDT): A Precursor for Roasted and Popcorn-Like Aroma Generation


2-(1-Hydroxyethyl)-4,5-dihydrothiazole (HDT, CAS not specified, molecular formula C₅H₉NOS, molecular weight 131.196 g/mol) is a heterocyclic thiazoline derivative [1]. It is chemically defined by its IUPAC Standard InChI: InChI=1S/C5H9NOS/c1-4(7)5-6-2-3-8-5/h4,7H,2-3H2,1H3 [1]. This compound is not a direct odorant but functions as a thermally labile precursor that degrades upon heating to generate 2-acetyl-2-thiazoline (2-AT), a key volatile responsible for potent roasted, popcorn-like, and bread crust-like aroma notes in processed foods [2].

Why 2-(1-Hydroxyethyl)-4,5-dihydrothiazole Cannot Be Substituted by Direct Odorants or Other Precursors


Direct substitution with the final aroma compound 2-acetyl-2-thiazoline (2-AT) is problematic due to its significant instability; research indicates that 2-AT degrades when heated in aqueous solutions, limiting its process robustness [1]. Furthermore, substituting with other precursor systems, such as those generating 2-acetyl-1-pyrroline (2-AP), is not equivalent, as 2-AP is notoriously unstable and quickly lost in cooked foods, often requiring complex stabilization strategies (e.g., zinc halide complexation) for commercial viability [2]. In contrast, 2-(1-hydroxyethyl)-4,5-dihydrothiazole (HDT) acts as a stable, storable precursor that controllably releases 2-AT upon thermal activation, providing a more predictable and process-friendly means of delivering potent roasted notes without the handling and stability issues associated with direct odorants or alternative labile precursors.

Quantitative Differentiation of 2-(1-Hydroxyethyl)-4,5-dihydrothiazole for Scientific Procurement


Lower Activation Energy for 2-Acetyl-2-thiazoline Generation Compared to 2-Acetyl-1-pyrroline Formation

The thermal conversion of 2-(1-Hydroxyethyl)-4,5-dihydrothiazole (HDT) into 2-acetyl-2-thiazoline (2-AT) proceeds with an activation energy of 57.4 kJ/mol, which is quantifiably lower than the activation energies required for the formation of the analogous roasted aroma compound 2-acetyl-1-pyrroline (2-AP) in model Maillard reaction systems (ranging from 59.8 to 96.6 kJ/mol) [REFS-1, REFS-2]. This indicates a more energetically favorable generation pathway for the key roast-flavor compound 2-AT from the HDT precursor.

Reaction Kinetics Flavor Chemistry Thermal Stability

Quantified Thermal Conversion Efficiency of 2-(1-Hydroxyethyl)-4,5-dihydrothiazole to 2-Acetyl-2-thiazoline

Model system studies demonstrate that heating an aqueous solution of 2-(1-Hydroxyethyl)-4,5-dihydrothiazole (HDT) for 10 minutes results in a conversion yield of more than 10% into the potent roast odorant 2-acetyl-2-thiazoline (2-AT) [1]. This provides a verifiable quantitative benchmark for the precursor's efficiency in generating the target flavor compound under controlled thermal conditions.

Precursor Chemistry Thermal Degradation Aroma Biogeneration

Superior Storage Stability of the HDT Precursor Under Ambient Conditions

2-(1-Hydroxyethyl)-4,5-dihydrothiazole (HDT) demonstrates high stability as a precursor in contrast to the instability of the final odorant, 2-acetyl-2-thiazoline (2-AT), which degrades upon heating in aqueous solution [1]. Furthermore, comparative stability data for the structurally analogous compound 2-acetyl-1-pyrroline (2-AP) shows that even when complexed for stabilization (e.g., 2AP-ZnI₂ with 14% loading), it requires controlled storage to maintain >94% retention after 3 months [2]. HDT's stability profile as a non-odor-active precursor eliminates the need for such complex stabilization chemistries prior to its controlled thermal activation.

Storage Stability Formulation Science Flavor Technology

Validated Application Scenarios for 2-(1-Hydroxyethyl)-4,5-dihydrothiazole Based on Empirical Evidence


Enhancement of Roasted Aroma in Thermally Processed Bakery Products

Addition of 2-(1-Hydroxyethyl)-4,5-dihydrothiazole (HDT) directly to pizza dough prior to baking has been empirically shown to enhance the roasted aroma note of the finished product [1]. This application leverages the compound's thermally triggered conversion to 2-acetyl-2-thiazoline (2-AT) during the baking process, providing a controllable method to improve the sensory quality of breads, pizza crusts, and other baked goods.

Model Systems for Studying Maillard Reaction-Derived Flavor Formation

Due to its defined conversion kinetics (activation energy of 57.4 kJ/mol, >10% yield upon heating), HDT serves as a valuable intermediate for kinetic studies and model systems investigating the formation pathways of 2-acetyl-2-thiazoline and other roast-flavor compounds in the Maillard reaction [2]. Its stability allows researchers to decouple precursor formation from final aroma generation, enabling precise control over experimental variables.

Biotechnological Production of Roasted Flavor Preparations

HDT can be biogenerated with good yield (up to 60%) via the microbial reduction of 2-acetyl-2-thiazoline using baker's yeast as a biocatalyst under mild conditions [3]. This biotechnological route offers a sustainable and scalable method for producing flavoring preparations characterized by a high content of 2-AT upon subsequent thermal treatment, which is relevant for the creation of natural process flavorings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Hydroxyethyl)-4,5-dihydrothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.